N-Desmethylclozapine

Description

ACP-104, or this compound, is the major metabolite of clozapine, and is being developed by ACADIA as a novel, stand-alone therapy for schizophrenia. It combines an atypical antipsychotic efficacy profile with the added potential benefit of enhanced cognition, thereby addressing one of the major challenges in treating schizophrenia today.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

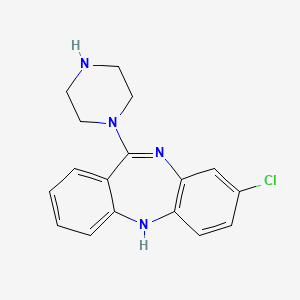

3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNOSTQEZICQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042616 | |

| Record name | N-Desmethylclozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6104-71-8 | |

| Record name | N-Desmethylclozapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norclozapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Desmethylclozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine, normethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCLOZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9001LWY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desmethylclozapine: A Comprehensive Pharmacological and Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylclozapine (NDMC), the principal active metabolite of the atypical antipsychotic clozapine, has garnered significant scientific interest due to its unique and complex pharmacological profile.[1][2] Unlike its parent compound, NDMC exhibits a distinct pattern of receptor interactions and functional activities that may contribute to the unique therapeutic efficacy of clozapine, particularly in treatment-resistant schizophrenia.[2] This technical guide provides an in-depth overview of the pharmacological and receptor binding characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream signaling pathways.

Receptor Binding Affinity

This compound displays a broad receptor binding profile, with notable affinity for muscarinic, dopaminergic, and serotonergic receptors. The following table summarizes the equilibrium dissociation constants (Ki) of NDMC at various human recombinant receptors, providing a quantitative measure of its binding affinity. Lower Ki values are indicative of higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Muscarinic Receptors | ||

| M1 | 55 | [3] |

| M2 | >3,300 | [3] |

| M3 | ~200-400 | [3] |

| M4 | ~100-200 | [3] |

| M5 | High Affinity | [4] |

| Dopamine Receptors | ||

| D2 | ~100-200 | [5][6] |

| D3 | ~50-150 | [5] |

| D4 | High Affinity | [7] |

| Serotonin Receptors | ||

| 5-HT1A | Moderate Affinity | [8][9] |

| 5-HT2A | High Affinity | [4] |

| 5-HT2C | 7.1 | [10] |

| Opioid Receptors | ||

| Delta (δ) | 26 (high-affinity site) | [11] |

Functional Activity Profile

The functional activity of this compound is multifaceted, acting as an agonist, partial agonist, or inverse agonist depending on the receptor subtype. This complex functional profile is believed to be a key determinant of its overall pharmacological effects.

| Receptor | Functional Activity | EC50 / IC50 (nM) | Emax (% of full agonist) | Reference |

| Muscarinic Receptors | ||||

| M1 | Partial Agonist | 115 | 50% (of Acetylcholine) | [3] |

| M2 | Partial Agonist | - | Moderate Efficacy | [4] |

| M3 | Weak Partial Agonist / Antagonist | - | Very Weak | [4] |

| M4 | Antagonist | - | - | [4] |

| Dopamine Receptors | ||||

| D2 | Partial Agonist | - | Weak | [8][9] |

| D3 | Partial Agonist | - | Weak | [4][5] |

| Serotonin Receptors | ||||

| 5-HT1A | Partial Agonist | - | Moderate Efficacy | [9] |

| 5-HT2A | Inverse Agonist | - | - | [4] |

| 5-HT2C | Inverse Agonist | 29.4 (IC50) | - | [12] |

| Opioid Receptors | ||||

| Delta (δ) | Agonist | 590-905 | Efficacious | [11] |

Key Signaling Pathways

This compound modulates several critical intracellular signaling cascades through its interactions with G-protein coupled receptors (GPCRs).

M1 Muscarinic Receptor Signaling

As a partial agonist at the M1 muscarinic receptor, NDMC activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), influencing a range of cellular processes including neuronal excitability and synaptic plasticity.[3][13]

D2 Dopamine Receptor Partial Agonism

At the D2 dopamine receptor, which is coupled to Gi/o proteins, NDMC acts as a partial agonist. This means it can weakly activate the receptor in the absence of the full agonist (dopamine) and can also compete with and reduce the maximal effect of the full agonist. This interaction leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA) and G-protein-gated inwardly rectifying potassium (GIRK) channels.[8][9]

Experimental Protocols

Radioligand Displacement Assay Workflow

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor. A competitive displacement assay involves incubating a fixed concentration of a radiolabeled ligand with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (NDMC). The amount of bound radioligand is then measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

A detailed protocol for a radioligand binding assay for muscarinic receptors is as follows:

-

Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[14]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation (typically 50-100 µg of protein).[14][15]

-

A fixed concentration of radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), typically at or below its Kd value.[3][16]

-

Varying concentrations of unlabeled this compound.

-

For determining non-specific binding, a high concentration of a known antagonist (e.g., atropine) is used instead of NDMC.[3]

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[17]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14][15]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[15]

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of NDMC. A competition binding curve is then generated by plotting the percentage of specific binding against the logarithm of the NDMC concentration. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][12]

cAMP Functional Assay Workflow

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For receptors coupled to Gi/o or Gs proteins, measuring changes in intracellular cyclic AMP (cAMP) is a common method.

A detailed protocol for a cAMP functional assay is as follows:

-

Cell Culture and Plating: Culture a cell line stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells). Seed the cells into 96- or 384-well plates and grow to a suitable confluency.[18]

-

Compound Treatment:

-

For Gs-coupled receptors (which increase cAMP), incubate the cells with varying concentrations of NDMC.

-

For Gi-coupled receptors (which decrease cAMP), first stimulate the cells with a known adenylyl cyclase activator like forskolin to induce a measurable level of cAMP, and then co-incubate with varying concentrations of NDMC.[18]

-

-

Incubation: Incubate the cells with the compounds for a specific period (e.g., 15-30 minutes) at 37°C.[19]

-

Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP detection kit to release the intracellular cAMP.[20]

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This assay uses a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The amount of FRET signal is inversely proportional to the amount of cAMP in the sample.[18]

-

AlphaScreen: This technology utilizes donor and acceptor beads that come into proximity when bound to a biotinylated cAMP analog and an anti-cAMP antibody, generating a chemiluminescent signal. Endogenous cAMP competes for binding, reducing the signal.[20]

-

ELISA: A traditional enzyme-linked immunosorbent assay can also be used, where cAMP in the sample competes with a labeled cAMP for binding to a limited number of antibody-coated wells.[2]

-

-

Data Analysis: Generate a dose-response curve by plotting the measured signal against the logarithm of the NDMC concentration. For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are calculated. For antagonists/inverse agonists, the IC50 (concentration for 50% inhibition) is determined.

Conclusion

This compound possesses a complex and distinct pharmacological profile characterized by its interactions with a wide range of neurotransmitter receptors. Its partial agonism at M1 muscarinic and D2/D3 dopamine receptors, coupled with its inverse agonism at 5-HT2A/2C receptors, distinguishes it from its parent compound, clozapine, and other atypical antipsychotics.[3][4][5][10] This intricate polypharmacology is thought to be a significant contributor to the unique clinical efficacy of clozapine. A thorough understanding of the receptor binding and functional activity of NDMC, as detailed in this guide, is essential for researchers and drug development professionals working to design novel therapeutics with improved efficacy and side-effect profiles for the treatment of schizophrenia and other neuropsychiatric disorders.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. thecarlatreport.com [thecarlatreport.com]

- 7. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The clozapine metabolite this compound displays variable activity in diverse functional assays at human dopamine D₂ and serotonin 5-HT₁A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. Agonist activity of this compound at delta-opioid receptors of human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of N-Desmethylclozapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and detailed chemical characterization of N-Desmethylclozapine (NDMC), also known as norclozapine. As the major active metabolite of the atypical antipsychotic clozapine, NDMC is of significant interest in the fields of pharmacology and drug development for its unique receptor activity profile. This document outlines detailed experimental protocols, quantitative data, and structural information to support research and development activities.

Chemical Identity

This compound is a tricyclic dibenzodiazepine derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine |

| Synonyms | Norclozapine, Desmethylclozapine |

| CAS Number | 6104-71-8 |

| Molecular Formula | C₁₇H₁₇ClN₄ |

| Molecular Weight | 312.80 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 120-125 °C |

Synthesis Pathways

Two primary synthetic routes for this compound are prominently described in the literature. The first involves the demethylation of clozapine, while the second is a direct synthesis from a lactam precursor.

Pathway 1: Demethylation of Clozapine

This pathway involves the removal of the N-methyl group from the piperazine ring of clozapine. A common and effective method utilizes α-chloroethyl chloroformate (ACE-Cl) in a von Braun reaction.

-

Reaction Setup: To a solution of clozapine in a suitable solvent such as 1,2-dichloroethane, add α-chloroethyl chloroformate.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred overnight.

-

Work-up: After cooling, the solvent is removed under reduced pressure.

-

Hydrolysis: The resulting carbamate intermediate is dissolved in methanol and heated to reflux overnight to induce hydrolysis.

-

Purification: The product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.[2]

Pathway 2: Direct Synthesis from a Lactam Precursor

This approach involves the reaction of 8-chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one with piperazine, often in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄).

-

Reagent Preparation: To a solution of piperazine in an anhydrous solvent like anisole under a nitrogen atmosphere, a solution of titanium tetrachloride in toluene is added.

-

Reaction Initiation: The mixture is warmed, and a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one in anhydrous anisole is added.

-

Reaction Conditions: The reaction mixture is heated at reflux for several hours.

-

Work-up: After cooling, the solvent is evaporated. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., NaOH).

-

Purification: The organic layers are combined, dried, and concentrated. The crude product is then purified by flash column chromatography and/or recrystallization to yield this compound.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity and purity of synthesized this compound. This section details the expected outcomes from various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 312 |

| Protonated Ion [M+H]⁺ | m/z 313.1215 |

| Major Fragments | m/z 270, 192, 227 |

| MRM Transition | m/z 313 → 192 |

The fragmentation of this compound typically involves cleavage of the piperazine ring. The transition of the parent ion (m/z 313) to a prominent fragment ion (m/z 192) is commonly used for quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not widely available in the public domain, predicted spectra provide valuable information for structural elucidation.

¹H-NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dibenzodiazepine core, as well as signals for the protons on the piperazine ring. The absence of a signal for the N-methyl group (typically a singlet around 2.5 ppm in clozapine) is a key indicator of successful demethylation.

¹³C-NMR (Predicted): The carbon NMR spectrum will show distinct signals for the 17 carbon atoms in the molecule, including those in the aromatic rings and the piperazine moiety.

Note: For definitive structural confirmation, it is imperative for researchers to acquire and interpret their own experimental NMR data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment (based on Clozapine and expected for NDMC) |

| ~3300 | N-H stretching (piperazine and diazepine rings) |

| ~3050 | Aromatic C-H stretching |

| ~2940, ~2850 | Aliphatic C-H stretching (piperazine ring) |

| ~1600 | C=N stretching (amidine) |

| ~1560 | Aromatic C=C stretching |

| ~750 | C-Cl stretching |

Note: The N-H stretching vibration around 3300 cm⁻¹ would be more pronounced in this compound compared to clozapine due to the secondary amine in the piperazine ring.

Powder X-Ray Diffraction (PXRD)

This compound can exist in different crystalline forms, or polymorphs. These polymorphs can have different physicochemical properties, such as solubility and stability. PXRD is the primary technique for identifying and differentiating these forms. Several crystalline forms of this compound have been reported, designated as Form A, B, C, D, and E.

Key 2θ Peaks for this compound Polymorphs (°)

| Form A | Form B |

| 8.9 | 9.9 |

| 12.8 | 11.4 |

| 13.6 | 12.5 |

| 14.0 | 13.7 |

| 15.9 | 14.9 |

| 17.4 | 16.7 |

| 19.9 | 17.2 |

| 22.1 | 21.3 |

| 24.35 | 22.6 |

| 25.1 | 24.2 |

| 27.8 | 25.9 |

Data sourced from patent literature and may vary slightly depending on instrumentation and sample preparation.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and LC-MS/MS are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

-

Column: C8 or C18 reversed-phase columns are typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is common.

-

Detection: UV detection is often performed at wavelengths around 245 nm or 254 nm.[4][5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed, with the transition of m/z 313 → 192 being a common choice for quantification.[3]

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and research objectives.

References

- 1. This compound | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The assay of clozapine and this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of clozapine, desmethylclozapine and clozapine N-oxide in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of clozapine and desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethylclozapine: An In-Depth Technical Guide to its Cognitive-Enhancing Properties in Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylclozapine (NDMC), the primary active metabolite of the atypical antipsychotic clozapine, has emerged as a compound of significant interest for its potential cognitive-enhancing properties.[1][2] Early-stage research suggests that NDMC's unique pharmacological profile, particularly its activity at muscarinic M1 acetylcholine receptors, may offer a novel therapeutic avenue for treating cognitive impairments associated with neuropsychiatric disorders such as schizophrenia.[3][4] This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on NDMC, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The information is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pro-cognitive agents.

Introduction

Cognitive deficits are a core and debilitating feature of schizophrenia and other neuropsychiatric disorders, representing a significant unmet medical need.[5][6] While existing antipsychotics primarily address positive symptoms, their impact on cognition is often limited. Clozapine, despite its side-effect profile, has shown some efficacy in improving cognitive function in patients with schizophrenia.[4][7] A growing body of evidence suggests that its major metabolite, this compound (NDMC), may be a key contributor to these cognitive benefits.[1][8] Unlike clozapine, which acts as a muscarinic receptor antagonist, NDMC exhibits partial agonism at the M1 muscarinic receptor, a property that is increasingly linked to pro-cognitive effects.[8][9] This guide synthesizes the early-stage research that forms the basis for the ongoing investigation into NDMC as a potential cognitive enhancer.

Pharmacological Profile of this compound

The distinct pharmacological actions of NDMC, particularly in contrast to its parent compound, clozapine, are central to its therapeutic potential. The following tables summarize the key quantitative data from in vitro and in vivo studies that define its receptor binding and functional activity profile.

Receptor Binding Affinities

The following table outlines the binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | This compound (NDMC) Ki (nM) | Clozapine Ki (nM) | Reference |

| Muscarinic M1 | 55 | 1.9 - 26 | [10][11] |

| Muscarinic M2 | - | 18 | [11] |

| Muscarinic M3 | - | 25 | [11] |

| Muscarinic M4 | - | 13 | [11] |

| Dopamine D2 | >15% occupancy at 60 mg/kg | - | [12] |

| Serotonin 5-HT2A | High (64-79% occupancy at 10-60 mg/kg) | - | [12] |

Note: Direct Ki values for all receptors for both compounds were not consistently available in the initial search results. The table reflects the available quantitative data.

Functional Activity

This table summarizes the functional activity of NDMC at key receptors, highlighting its partial agonist properties at the M1 muscarinic receptor.

| Receptor | Functional Activity of NDMC | Key Findings | Reference |

| Muscarinic M1 | Partial Agonist | EC50 of 115 nM; 50% of acetylcholine response.[10] In human cortex, it acts as an antagonist.[13] | [10][13] |

| Dopamine D2 | Partial Agonist | - | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in early-stage research on NDMC's cognitive-enhancing properties.

In Vitro Receptor Binding and Functional Assays

This protocol is used to determine the binding affinity of NDMC to muscarinic receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of NDMC at cloned human M1-M5 muscarinic receptors.

-

Materials:

-

Cell membranes expressing human M1-M5 receptors.

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) for M2-M5, [3H]-pirenzepine for M1).[6]

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of NDMC.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of NDMC or vehicle.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of NDMC as a muscarinic receptor agonist.

-

Materials:

-

Cell membranes expressing the muscarinic receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

This compound (test compound).

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of NDMC to the membranes.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Plot the concentration-response curve to determine EC50 and Emax values.

-

In Vivo Neurochemical and Behavioral Assays

This technique is used to measure extracellular levels of neurotransmitters, such as acetylcholine and dopamine, in specific brain regions of freely moving animals.[8]

-

Objective: To assess the effect of NDMC administration on acetylcholine and dopamine release in the medial prefrontal cortex (mPFC) and hippocampus.[1]

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., with a 2-4 mm membrane).

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC with electrochemical or mass spectrometric detection.

-

Male Sprague-Dawley or Wistar rats.

-

-

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the mPFC or hippocampus. Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes.

-

Drug Administration: Administer NDMC (e.g., 5, 10, or 20 mg/kg, s.c.) or vehicle.[1]

-

Post-Drug Collection: Continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the dialysate samples for acetylcholine and dopamine concentrations using HPLC.

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline average.

-

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[12][13][14]

-

Objective: To evaluate the effect of NDMC on short-term and long-term recognition memory.

-

Apparatus: An open-field arena (e.g., 70 cm x 70 cm x 45 cm).[12] A variety of objects that are different in shape, color, and texture, but similar in size and with no intrinsic motivational value.

-

Procedure:

-

Habituation: Allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days.

-

Familiarization/Training Phase (T1): Place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a fixed duration (e.g., 3-5 minutes).[12][14]

-

Retention Interval: Return the animal to its home cage for a specific delay (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for a 3-5 minute exploration period.

-

Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

This test assesses associative learning and memory by pairing a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock).

-

Objective: To determine if NDMC can ameliorate deficits in fear-associated learning and memory.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a speaker to deliver an auditory cue. A separate contextually different chamber for cued fear testing.

-

Procedure:

-

Training/Conditioning: Place the animal in the conditioning chamber. After a habituation period, present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-1 second, 0.5-0.8 mA footshock).[1] This pairing is typically repeated 2-3 times.

-

Contextual Fear Test: 24 hours after training, place the animal back into the original conditioning chamber (context) for a set period (e.g., 5 minutes) without any CS or US presentation.

-

Cued Fear Test: At a later time point (e.g., 48 hours after training), place the animal in a novel context. After a habituation period, present the CS (tone) without the US.

-

Data Analysis: The primary measure is "freezing" behavior (complete lack of movement except for respiration). Increased freezing time in the original context or in response to the cue indicates stronger fear memory.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: M1 Receptor Signaling Pathway Activated by NDMC.

Caption: Workflow for In Vivo Microdialysis Experiments.

Caption: Experimental Workflow for the Novel Object Recognition Test.

Discussion and Future Directions

The early-stage research on this compound strongly indicates its potential as a cognitive-enhancing agent, primarily through its M1 muscarinic receptor partial agonism.[8][15] This mechanism is distinct from most currently available antipsychotics and represents a promising avenue for addressing the cognitive deficits in schizophrenia and other disorders. The preclinical data, demonstrating increased acetylcholine and dopamine release in cortical regions and improved performance in rodent models of recognition memory, provide a solid foundation for further investigation.[1]

However, several questions remain. The observation that NDMC acts as an antagonist at the M1 receptor in human cortex in some preparations warrants further investigation to understand the translational implications of the preclinical findings.[13] Future research should focus on more complex cognitive domains, such as executive function and working memory, using a broader range of behavioral paradigms. Additionally, the development of selective M1 receptor agonists inspired by the pharmacological profile of NDMC could lead to novel therapeutics with improved efficacy and side-effect profiles. The relationship between plasma concentrations of NDMC and clozapine and their ratio in relation to cognitive improvements in patients also requires further clinical exploration to optimize therapeutic strategies.[5][6]

Conclusion

This compound stands out as a metabolite with significant therapeutic potential in its own right. The convergence of evidence from in vitro pharmacology, in vivo neurochemistry, and behavioral studies highlights the importance of the M1 muscarinic receptor system as a target for cognitive enhancement. This technical guide provides a foundational resource for researchers aiming to build upon this promising early-stage research and advance the development of novel treatments for cognitive impairment.

References

- 1. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discriminative stimulus properties of this compound, the major active metabolite of the atypical antipsychotic clozapine, in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the allosteric agonist properties of N-Desmethylclozapine at the M1 receptor.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylclozapine (NDMC), the principal active metabolite of the atypical antipsychotic clozapine, has garnered significant attention for its unique pharmacological profile. Unlike its parent compound, which acts as an antagonist at muscarinic M1 receptors, NDMC exhibits potent and efficacious allosteric agonist properties at this receptor subtype.[1][2] This distinct mechanism of action is believed to contribute to the superior clinical efficacy of clozapine, particularly in improving cognitive deficits associated with schizophrenia.[3] This technical guide provides an in-depth exploration of the allosteric agonist properties of NDMC at the M1 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on this compound at the M1 Receptor

The following tables summarize the binding affinity and functional efficacy of this compound at the human M1 muscarinic acetylcholine receptor, as determined by various in vitro assays.

Table 1: Binding Affinity of this compound at the M1 Receptor

| Compound | Assay Type | Radioligand | Cell Line | IC50 (nM) | Reference |

| This compound | Radioligand Binding | [3H]N-methylscopolamine | CHO cells expressing human M1 receptor | 55 | [1][2] |

Table 2: Functional Efficacy of this compound at the M1 Receptor

| Compound | Assay Type | Response Measured | Cell Line | EC50 (nM) | % Maximal Response (vs. Acetylcholine) | Reference |

| This compound | Calcium Mobilization | Intracellular Ca2+ increase | CHO cells expressing human M1 receptor | 115 | 50 | [1][2] |

| This compound | Phosphoinositide Hydrolysis | IP1 Accumulation | CHO cells expressing human M1 receptor | 93 | 56 (vs. Carbachol) |

Signaling Pathways and Mechanism of Action

This compound acts as a positive allosteric modulator and agonist at the M1 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, acetylcholine. This allosteric interaction leads to a potentiation of the receptor's response to acetylcholine and also allows NDMC to directly activate the receptor, albeit to a lesser extent than the full agonist.

The activation of the M1 receptor by NDMC initiates a cascade of intracellular signaling events. The M1 receptor is a Gq-protein coupled receptor (GPCR). Upon activation, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This signaling pathway is crucial for many neuronal functions, including learning and memory.

Furthermore, studies have shown that NDMC's activation of the M1 receptor can potentiate N-methyl-D-aspartate (NMDA) receptor currents and stimulate the phosphorylation of mitogen-activated protein kinase (MAP kinase).[1][2][3] These downstream effects are thought to be key to the cognitive-enhancing properties attributed to NDMC.

Caption: M1 Receptor Signaling Pathway Activated by NDMC.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the allosteric agonist properties of this compound at the M1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of NDMC for the M1 receptor.

1. Cell Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured to confluency.

-

The cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay Protocol:

-

The binding assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of the radioligand [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the competing ligand (NDMC).

-

The assay buffer typically consists of 50 mM Tris-HCl, pH 7.4, and 5 mM MgCl2.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled M1 receptor antagonist (e.g., atropine).

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of NDMC that inhibits 50% of the specific binding of [3H]NMS) is determined by non-linear regression analysis of the competition binding data.

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays

These assays measure the functional consequences of NDMC binding to the M1 receptor, such as the activation of downstream signaling pathways.

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.

1. Cell Preparation:

-

CHO cells stably expressing the human M1 receptor are seeded into 96-well black-walled, clear-bottom plates and grown to confluency.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for a specific time at 37°C.

3. Compound Addition and Measurement:

-

After dye loading, the cells are washed to remove excess dye.

-

Varying concentrations of NDMC are added to the wells.

-

The fluorescence intensity is measured immediately using a fluorescence plate reader with appropriate excitation and emission wavelengths. The kinetic response is often monitored over a period of time.

4. Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

The EC50 value (the concentration of NDMC that produces 50% of the maximal response) is determined by plotting the dose-response curve and fitting it with a sigmoidal function.

Caption: Experimental Workflow for Calcium Mobilization Assay.

This assay measures the production of inositol phosphates, a direct downstream product of M1 receptor-mediated PLC activation. A common method is the HTRF (Homogeneous Time-Resolved Fluorescence) based IP-One assay.

1. Cell Preparation:

-

CHO cells expressing the human M1 receptor are seeded into 384-well white plates and cultured.

2. Agonist Stimulation:

-

The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Varying concentrations of NDMC are added to the wells, and the plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

3. Lysis and Detection:

-

A lysis buffer containing the HTRF reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody donor) is added to each well.

-

The plate is incubated at room temperature to allow for cell lysis and the competitive binding reaction to occur.

4. HTRF Measurement:

-

The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated. A decrease in this ratio is proportional to the amount of IP1 produced.

5. Data Analysis:

-

A standard curve is generated using known concentrations of IP1.

-

The concentration of IP1 in the experimental wells is determined from the standard curve.

-

The EC50 value for NDMC-induced IP1 accumulation is calculated from the dose-response curve.

Caption: Experimental Workflow for IP-One HTRF Assay.

Conclusion

This compound's allosteric agonist properties at the M1 receptor represent a significant departure from the pharmacological profile of its parent compound, clozapine. The data and methodologies presented in this guide underscore the importance of NDMC as a modulator of M1 receptor activity. A thorough understanding of its mechanism of action is crucial for the rational design of novel therapeutics targeting the M1 receptor for the treatment of cognitive impairments in schizophrenia and other neurological disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this field, facilitating the further investigation and characterization of NDMC and other allosteric modulators.

References

- 1. This compound, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Simultaneous Determination of Clozapine and N-Desmethylclozapine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and related psychotic disorders, particularly in patients who have not responded to other antipsychotic treatments.[1][2][3][4] Therapeutic drug monitoring (TDM) of clozapine and its major active metabolite, this compound (norclozapine), is crucial for optimizing dosage, assessing patient adherence, and minimizing the risk of adverse effects.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for this purpose due to its high specificity, sensitivity, and accuracy.[1][2][5]

This document provides detailed application notes and protocols for the simultaneous quantification of clozapine and this compound in human plasma or serum using LC-MS/MS.

Principle of the Method

The method involves the extraction of clozapine, this compound, and an internal standard (e.g., a deuterated analog such as clozapine-d4) from a biological matrix.[6][7] The extracted analytes are then separated using liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analytes to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Clozapine certified reference standard

-

This compound certified reference standard

-

Clozapine-d4 (or other suitable internal standard)

-

HPLC or LC-MS grade methanol, acetonitrile, and water

-

Formic acid and/or ammonium formate

-

Drug-free human plasma or serum for calibrators and quality controls

-

Various laboratory supplies (e.g., microcentrifuge tubes, pipettes, 96-well plates)

Sample Preparation

A simple and rapid protein precipitation method is widely used and effective for sample clean-up.[6]

Protocol: Protein Precipitation

-

Pipette 50-200 µL of patient plasma/serum, calibrators, or quality control samples into a microcentrifuge tube.

-

Add a three-fold volume of a precipitation solution (e.g., acetonitrile containing the internal standard, such as 200 ng/mL clozapine-d4 in acetonitrile with 0.1% formic acid).[6]

-

Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 16,200 x g or 2,000 xg) for 5-10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Depending on the sensitivity of the instrument, the supernatant may be diluted further (e.g., 1:10 with water or 30% v/v methanol) before injection.[6]

Liquid Chromatography (LC) Conditions

The following are typical LC parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Condition |

| LC System | ACQUITY UPLC I-Class or similar |

| Column | XBridge Premier BEH C18, 2.5 µm, 2.1 x 50 mm or similar C18 column |

| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Formate[7] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | A step or fast gradient is often employed for rapid analysis. For example, a step increase in the organic solvent content by over 40% in a short period. |

| Flow Rate | 0.5 - 0.7 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

| Run Time | Can be as short as 42 seconds with an injection-to-injection time of 72 seconds. |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is typically used for this analysis.

| Parameter | Recommended Condition |

| MS System | Xevo TQ-S micro or similar |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 500 °C |

| Gas Flow Rates | Optimize for the specific instrument |

MRM Transitions:

The following are commonly used MRM transitions. It is recommended to monitor at least two transitions per analyte for confirmation.[1][5][7]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Clozapine | 327.0 | 270.1 | 40 | 22 |

| 327.0 | 192.1 | 40 | 50 | |

| This compound | 313.0 | 192.1 | 40 | 46 |

| 313.0 | 270.1 | 40 | 22 | |

| Clozapine-d4 (IS) | 331.0 | 192.2 | 20 | 54 |

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Data Presentation

Calibration and Linearity

The assay should be linear over a clinically relevant concentration range.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Clozapine | 1 - 1000[5] | > 0.99[5] |

| This compound | 1 - 1000[5] | > 0.99[5] |

Some methods have demonstrated linearity from 25-1000 ng/mL[1] or 20-1500 ng/mL.[6]

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at multiple concentration levels (low, medium, and high QC).

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Clozapine | Low (e.g., 50) | < 10 | < 10 | 90 - 110 | 90 - 110 |

| Medium (e.g., 500) | < 10 | < 10 | 90 - 110 | 90 - 110 | |

| High (e.g., 800) | < 10 | < 10 | 90 - 110 | 90 - 110 | |

| This compound | Low (e.g., 50) | < 10 | < 10 | 90 - 110 | 90 - 110 |

| Medium (e.g., 500) | < 10 | < 10 | 90 - 110 | 90 - 110 | |

| High (e.g., 800) | < 10 | < 10 | 90 - 110 | 90 - 110 |

Published methods report intra- and inter-assay variations of less than 14%.[5][8] One study reported intra- and inter-day accuracies within 7% and CVs less than 10%.[6]

Recovery

Extraction recovery should be consistent and reproducible across the concentration range.

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Clozapine | > 85 | > 85 | > 85 |

| This compound | > 85 | > 85 | > 85 |

One method reported extraction efficiencies of 52% to 85% for serum.[7]

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Major metabolic pathways of clozapine.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous determination of clozapine and its major metabolite, this compound, in human plasma or serum. This application note and the accompanying protocols offer a comprehensive guide for researchers and clinicians involved in the therapeutic drug monitoring of clozapine, aiding in the optimization of patient treatment and ensuring therapeutic efficacy and safety. The simplification of sample preparation and the use of rapid LC gradients make this methodology suitable for high-throughput clinical laboratories.[1]

References

- 1. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic monitoring of plasma clozapine and this compound (norclozapine): practical considerations | BJPsych Advances | Cambridge Core [cambridge.org]

- 3. cambridge.org [cambridge.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Microdialysis to Measure N-Desmethylclozapine's Effect on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo microdialysis experiments to assess the impact of N-Desmethylclozapine (NDMC), the primary active metabolite of clozapine, on the release of key neurotransmitters in the brain. The following sections detail the necessary procedures, from animal surgery to sample analysis, and present available quantitative data and relevant signaling pathways.

Introduction

This compound (NDMC) is a significant metabolite of the atypical antipsychotic drug clozapine. It exhibits a unique pharmacological profile, notably acting as a partial agonist at the M1 muscarinic acetylcholine receptor, in contrast to clozapine's antagonist activity at this site.[1] Understanding the in vivo effects of NDMC on neurotransmitter release is crucial for elucidating its contribution to the therapeutic efficacy of clozapine, particularly in relation to cognitive enhancement in schizophrenia. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals, providing real-time information on neurotransmitter dynamics.[2]

Experimental Protocols

Animal Model and Surgical Procedures

Animal Model: Adult male Sprague-Dawley rats (250-300g) are a suitable model for these studies.[1] Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Stereotaxic Surgery for Guide Cannula Implantation:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Stereotaxic Frame: Secure the anesthetized rat in a stereotaxic frame. Shave the scalp and clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

-

Incision: Make a midline incision on the scalp to expose the skull. Retract the periosteum to visualize the bregma and lambda landmarks.

-

Coordinate Targeting: Drill small burr holes in the skull over the target brain regions. The following coordinates from bregma are recommended for targeting the medial prefrontal cortex (mPFC) and the ventral hippocampus (vHIP), which are critical for cognitive functions:

-

mPFC: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm from the skull surface.

-

vHIP: Anteroposterior (AP): -5.6 mm; Mediolateral (ML): ±5.0 mm; Dorsoventral (DV): -6.5 mm from the skull surface.

-

-

Guide Cannula Implantation: Slowly lower a guide cannula (e.g., 21-gauge stainless steel) to the desired DV coordinate.

-

Fixation: Secure the guide cannula to the skull using dental cement and skull screws.

-

Post-operative Care: After the cement has hardened, insert a dummy cannula to keep the guide patent. Administer post-operative analgesics and allow the animal to recover for at least one week before the microdialysis experiment. House the animals individually during the recovery period.

In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently restrain the awake rat and replace the dummy cannula with a microdialysis probe (e.g., with a 2-mm semipermeable membrane).

-

Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): Perfuse the microdialysis probe with a sterile aCSF solution at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is as follows[2]:

-

145 mM NaCl

-

2.68 mM KCl

-

1.10 mM MgSO₄

-

1.22 mM CaCl₂

-

0.50 mM NaH₂PO₄

-

1.55 mM Na₂HPO₄

-

The pH should be adjusted to 7.4.

-

-

Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.

-

Baseline Sample Collection: Collect at least three to four baseline dialysis samples (e.g., every 20 minutes) to confirm the stability of the baseline.

-

This compound Administration: Administer NDMC subcutaneously (s.c.) at the desired doses (e.g., 5, 10, or 20 mg/kg).[1]

-

Post-injection Sample Collection: Continue to collect dialysate samples for at least 3-4 hours after NDMC administration to monitor the time course of its effects on neurotransmitter release.

-

Sample Handling: Immediately after collection, add a small volume of perchloric acid to the samples to prevent degradation of monoamines. Store the samples at -80°C until analysis.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain and slice it to histologically verify the correct placement of the microdialysis probe.

Neurotransmitter Analysis by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying neurotransmitters in microdialysis samples.

-

Dopamine (DA) and Serotonin (5-HT) Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).

-

Mobile Phase: A common mobile phase consists of a sodium phosphate buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate), EDTA, and an organic modifier like methanol or acetonitrile. The pH is typically adjusted to the acidic range.

-

Flow Rate: 1 mL/min.

-

Electrochemical Detector: A glassy carbon working electrode set at an oxidizing potential (e.g., +0.7 V) relative to an Ag/AgCl reference electrode is suitable for detecting DA and 5-HT.[3]

-

-

Acetylcholine (ACh) Analysis:

-

ACh is not electroactive and requires post-column enzymatic conversion.

-

The HPLC eluent is passed through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.

-

This reaction produces hydrogen peroxide, which is then detected electrochemically at a platinum electrode.

-

-

Glutamate and GABA Analysis:

-

These amino acid neurotransmitters are not electroactive and require pre-column derivatization with a fluorescent tag (e.g., o-phthaldialdehyde).

-

The derivatized amino acids are then separated by HPLC and detected using a fluorescence detector.

-

Quantitative Data

The following tables summarize the quantitative effects of this compound on dopamine and acetylcholine release in the medial prefrontal cortex and hippocampus of awake, freely moving rats. Data is presented as the mean ± SEM of the maximal percentage increase from baseline.

Table 1: Effect of this compound on Dopamine (DA) Release

| Brain Region | NDMC Dose (mg/kg, s.c.) | Maximal % Increase in DA Release (Mean ± SEM) |

| Medial Prefrontal Cortex | 5 | No significant effect |

| 10 | ~175 ± 20% | |

| 20 | ~250 ± 30% | |

| Hippocampus | 5 | No significant effect |

| 10 | ~160 ± 15% | |

| 20 | ~200 ± 25% | |

| Nucleus Accumbens | 10, 20 | No significant effect |

Data adapted from Sur et al., Neuropsychopharmacology, 2005.[1]

Table 2: Effect of this compound on Acetylcholine (ACh) Release

| Brain Region | NDMC Dose (mg/kg, s.c.) | Maximal % Increase in ACh Release (Mean ± SEM) |

| Medial Prefrontal Cortex | 5 | No significant effect |

| 10 | ~200 ± 25% | |

| 20 | ~275 ± 35% | |

| Hippocampus | 5 | No significant effect |

| 10 | ~180 ± 20% | |

| 20 | ~225 ± 30% | |

| Nucleus Accumbens | 10, 20 | No significant effect |

Data adapted from Sur et al., Neuropsychopharmacology, 2005.[1]

Note on Serotonin, Glutamate, and GABA: To date, there is a lack of published in vivo microdialysis studies specifically investigating the quantitative effects of this compound on serotonin, glutamate, and GABA release. Studies on the parent compound, clozapine, suggest complex effects on these neurotransmitter systems. For instance, clozapine has been shown to reduce extracellular GABA levels in the prefrontal cortex.[4] Further research is warranted to delineate the specific actions of NDMC on these neurotransmitter systems.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for NDMC-Induced Neurotransmitter Release

The following diagram illustrates the proposed signaling pathways through which this compound is thought to increase dopamine and acetylcholine release in the prefrontal cortex.

Caption: Proposed signaling pathways for NDMC-induced neurotransmitter release.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the logical flow of the experimental procedures described in this document.

Caption: Experimental workflow for in vivo microdialysis studies of NDMC.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on neurotransmitter release using in vivo microdialysis. The available data strongly suggest that NDMC increases dopamine and acetylcholine release in the prefrontal cortex and hippocampus, likely through its agonist activity at M1 muscarinic and 5-HT1A receptors. Further research is necessary to fully elucidate its effects on other neurotransmitter systems, such as the serotonergic, glutamatergic, and GABAergic systems, to gain a more complete understanding of its pharmacological profile and therapeutic potential.

References

- 1. This compound, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

- 4. This compound, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-Desmethylclozapine in Preclinical Models of Schizophrenia and Cognitive Deficits

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-desmethylclozapine (NDMC), the primary active metabolite of clozapine, in animal models relevant to schizophrenia and associated cognitive dysfunction. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of key signaling pathways and experimental workflows to guide researchers in designing and implementing preclinical studies.

Introduction

This compound (NDMC) is a major metabolite of the atypical antipsychotic drug clozapine.[1][2][3][4] While sharing some pharmacological properties with its parent compound, NDMC exhibits a distinct receptor binding profile that has garnered significant interest for its potential therapeutic effects, particularly on cognitive deficits in schizophrenia.[4][5][6] Notably, NDMC acts as a partial agonist at the M1 muscarinic acetylcholine receptor, a mechanism believed to contribute to its pro-cognitive effects, in contrast to clozapine, which is an M1 antagonist.[4][5][7][8] This unique characteristic suggests that NDMC may offer a therapeutic advantage for treating the cognitive impairments associated with schizophrenia, which are often poorly addressed by current antipsychotics.[5][9]

Animal models are crucial tools for investigating the therapeutic potential of compounds like NDMC. Pharmacologically induced models, such as those using NMDA receptor antagonists like MK-801 (dizocilpine) and phencyclidine (PCP), are widely employed to mimic the positive, negative, and cognitive symptoms of schizophrenia in rodents.[10][11][12] Behavioral assays, including the novel object recognition test, social interaction test, and amphetamine-induced hyperlocomotion, are then used to assess the efficacy of potential treatments.[1][2][7]

This document outlines protocols for utilizing NDMC in these established animal models and presents key quantitative findings from relevant studies to facilitate further research into its therapeutic potential.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in animal models of schizophrenia and cognitive dysfunction.

Table 1: Effects of this compound on Neurotransmitter Release

| Compound | Dose (mg/kg) | Brain Region | Neurotransmitter | % Change from Baseline (Mean ± SEM) | Animal Model | Reference |

| NDMC | 10 | mPFC | Dopamine | ↑ ~150% | Rat (Microdialysis) | [4][5][8] |

| NDMC | 20 | mPFC | Dopamine | ↑ ~200% | Rat (Microdialysis) | [4][5][8] |

| NDMC | 10 | mPFC | Acetylcholine | ↑ ~250% | Rat (Microdialysis) | [4][5][8] |

| NDMC | 20 | mPFC | Acetylcholine | ↑ ~350% | Rat (Microdialysis) | [4][5][8] |

| NDMC | 10 | Hippocampus | Dopamine | ↑ ~150% | Rat (Microdialysis) | [5][8] |

| NDMC | 20 | Hippocampus | Dopamine | ↑ ~200% | Rat (Microdialysis) | [5][8] |

| NDMC | 10 | Hippocampus | Acetylcholine | ↑ ~200% | Rat (Microdialysis) | [5][8] |

| NDMC | 20 | Hippocampus | Acetylcholine | ↑ ~300% | Rat (Microdialysis) | [5][8] |

mPFC: medial Prefrontal Cortex

Table 2: Receptor Occupancy of this compound

| Compound | Dose (mg/kg, s.c.) | Receptor | % Occupancy (1h post-administration) | Animal Model | Reference |

| NDMC | 10 | 5-HT2 | 64% | Rat | [1][2] |

| NDMC | 30 | 5-HT2 | 75% | Rat | [1][2] |

| NDMC | 60 | 5-HT2 | 79% | Rat | [1][2] |

| NDMC | 60 | D2 | <15% | Rat | [1][2] |

Table 3: Behavioral Effects of this compound in Animal Models

| Animal Model | Behavioral Test | Treatment | Dose (mg/kg) | Effect | Reference |

| MK-801-induced social deficit | Social Interaction Test | NDMC | 3 | Improved social interaction | [7] |

| Normal | Novel Object Recognition | NDMC | 3-10 | Improved novel object discrimination | [7] |

| MK-801-induced memory impairment | Novel Object Recognition | NDMC | 5 | No reversal of MK-801 effect | [6] |

| Amphetamine-induced hyperlocomotion | Locomotor Activity | NDMC | 10-60 | Not effective in reducing hyperlocomotion | [1][2] |

| Conditioned Avoidance Response | Conditioned Avoidance | NDMC | 10-60 | Not effective | [1][2] |

Experimental Protocols

Protocol 1: MK-801-Induced Social Deficit Model and Social Interaction Test

This protocol is designed to assess the ability of NDMC to reverse social withdrawal, a negative symptom of schizophrenia, induced by the NMDA receptor antagonist MK-801.

Materials:

-

Male Sprague-Dawley rats

-

This compound (NDMC)

-

MK-801 (dizocilpine maleate)

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Social interaction arena (e.g., a dimly lit open field)

-

Video recording and analysis software

Procedure:

-

Animal Acclimation: House rats in pairs for at least one week before the experiment to acclimate them to social conditions.

-

Drug Administration:

-

Administer NDMC (e.g., 3 mg/kg, intraperitoneally - i.p.) or vehicle 60 minutes before the test.

-

Administer MK-801 (e.g., 0.1 mg/kg, subcutaneously - s.c.) or vehicle 30 minutes before the test.

-

-

Social Interaction Test:

-

Place two unfamiliar rats, matched for treatment group and weight, into the social interaction arena.

-

Record the behavior of the pair for a set duration (e.g., 10 minutes).

-

-

Data Analysis:

-

Score the total time spent in active social interaction (e.g., sniffing, grooming, following).

-

Compare the social interaction times between the different treatment groups (Vehicle/Vehicle, Vehicle/MK-801, NDMC/MK-801).

-

Protocol 2: Novel Object Recognition (NOR) Test for Cognitive Function

The NOR test evaluates the effect of NDMC on recognition memory, a cognitive domain often impaired in schizophrenia.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

This compound (NDMC)

-

Vehicle

-

Open field arena

-

Two sets of identical objects (for training) and one novel object (for testing)

Procedure:

-

Habituation: Allow each animal to explore the empty open field arena for a set period (e.g., 10 minutes) on two consecutive days to reduce novelty-induced stress.

-

Training (Acquisition) Phase:

-

Administer NDMC (e.g., 3-10 mg/kg, i.p.) or vehicle 60 minutes before the training session.

-

Place two identical objects in the arena and allow the animal to explore them for a set duration (e.g., 5-10 minutes).

-

-

Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 24 hours).

-

Testing Phase:

-

Replace one of the familiar objects with a novel object.

-

Place the animal back into the arena and allow it to explore for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Measure the time spent exploring the novel object and the familiar object.

-

Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-